1-Chloro-3,3-dimethylbutane
Overview
Description
Synthesis Analysis
The synthesis of 1-chloro-3,3-dimethylbutane involves various chemical reactions that are fundamental to understanding its properties and applications. Although the specific synthesis process for 1-chloro-3,3-dimethylbutane was not detailed in the papers, related compounds and methodologies offer insight into potential synthesis pathways, including halogenation and reactions with dienes (Said & Tipping, 1972; Crowder, 1993).
Molecular Structure Analysis
Vibrational and conformational analysis of 1-chloro-3,3-dimethylbutane reveals that it exists in multiple stable conformations. Infrared and Raman spectra, along with molecular mechanics and semi-empirical molecular orbital calculations, provide detailed insights into its structure, indicating calculated geometrical parameters and confirming the presence of stable conformers (Crowder, 1993).
Chemical Reactions and Properties
1-Chloro-3,3-dimethylbutane participates in a variety of chemical reactions, highlighting its versatility in organic chemistry. For instance, it can undergo reactions with dienes, demonstrating its reactivity and potential in synthesizing complex organic molecules (Said & Tipping, 1972).
Physical Properties Analysis
While specific data on the physical properties of 1-chloro-3,3-dimethylbutane were not found in the papers reviewed, general knowledge suggests that its physical properties would include volatility, solubility in organic solvents, and a density characteristic of chlorinated hydrocarbons.
Chemical Properties Analysis
The chemical properties of 1-chloro-3,3-dimethylbutane, such as its reactivity towards nucleophiles and electrophiles, are influenced by the presence of the chloro substituent and the tertiary carbon structure. These properties make it a valuable reagent in organic synthesis, facilitating various chemical transformations.
For detailed information and further insights into 1-Chloro-3,3-dimethylbutane, the following references are recommended:
- Vibrational and conformational analysis by Crowder (1993) (Crowder, 1993).
- Chemical reactions with dienes by Said & Tipping (1972) (Said & Tipping, 1972).
Scientific Research Applications
Organohalogen Compound Synthesis : 2,3-dimethyl-buta-1,3-diene reacts with chlorine to produce organohalogen compounds, such as 1,2,3,4-tetrachloro-2,3-dimethylbutane (Said & Tipping, 1972).
One-Pot Synthesis in Water : A one-pot method efficiently synthesizes novel 1,3-dimethylpyrrolidin-2-carbonitriles from 4-chloro-2,2-dimethylbutanal, offering an environmentally benign method for producing these compounds (D’hooghe, Van Driessche & Kimpe, 2009).
Precursors for Dicarbapentaboranes : The synthesis and reactivity of derivatives of 1,1,1-tris(dichloroboryl)-3,3-dimethylbutane as precursors for dicarbapentaboranes have applications in catalysis and new compound synthesis (Bayer, Pritzkow & Siebert, 2002).
Solid-State Polymorphism : Dimethylbutanols show rich solid-state polymorphism, affecting temperature trends in correlation times and self-diffusion coefficients in different phases (Carignani et al., 2018).
Catalyst Analysis : 2,2-dimethylbutane serves as a probe molecule for analyzing active sites in supported metal catalysts, particularly in hydrogenolysis reactions (Burch & Paâl, 1994).
Conformational Studies : 1-bromo-3,3-dimethylbutane and 1-chloro-3,3-dimethylbutane exist in stable conformations, aiding in understanding molecular geometry and vibrational assignments (Crowder, 1993).
Safety And Hazards
1-Chloro-3,3-dimethylbutane is a highly flammable liquid and vapor . It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation and is harmful to aquatic life with long-lasting effects . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-chloro-3,3-dimethylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-6(2,3)4-5-7/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCKOSFYXBAPQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182768 | |
Record name | 1-Chloro-3,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3,3-dimethylbutane | |
CAS RN |
2855-08-5 | |
Record name | 1-Chloro-3,3-dimethylbutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2855-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3,3-dimethylbutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002855085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-3,3-dimethylbutane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76580 | |
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Record name | 1-Chloro-3,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3,3-dimethylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-chloro-3,3-dimethylbutane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79T86BR8ZW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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